molecular formula C10H9ClF3IO B14075170 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14075170
M. Wt: 364.53 g/mol
InChI Key: KZKXCQHSJGIAAS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with:

  • A 3-chloropropyl chain at position 1,
  • An iodine atom at position 2,
  • A trifluoromethoxy group (-OCF₃) at position 4.

The molecular formula is C₉H₁₁ClF₃IO, with a molar mass of 354.5 g/mol.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

KZKXCQHSJGIAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl

Origin of Product

United States

Preparation Methods

Regioselective Iodination

Iodination at the 2-position is typically achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies. Patent WO2016125185A2 demonstrates the nitration of trifluoromethoxybenzene under controlled conditions (0–35°C, H2SO4/HNO3), yielding para-nitro derivatives as major products. While this patent focuses on nitration, analogous conditions with iodinating agents (e.g., I2/HIO3) could be adapted for introducing iodine.

A more direct approach involves iododesilylation, where a trimethylsilyl group at the 2-position is replaced by iodine using N-iodosuccinimide (NIS) and a Lewis acid. For example, the synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene employs m-chloroperbenzoic acid (m-CPBA) and iodobenzene dichloride, showcasing the viability of hypervalent iodine reagents for regioselective substitutions.

Chlorination of the Propyl Chain

Introducing the chlorine atom onto the propyl chain necessitates radical chlorination or nucleophilic substitution. Patent CN113968775A details the photochlorination of 3,4-dimethyl chlorobenzene under Cl2 gas and UV light, achieving 63% yield of 3-trichloromethyl-4-dichloromethyl chlorobenzene. Adapting this method, 3-chloropropyl groups can be synthesized by chlorinating propyl precursors at 50–150°C, followed by purification via ethanol recrystallization.

Alternatively, Grignard reagents offer a pathway to install the chloropropyl moiety. Patent WO2021171301A1 utilizes Mg metal and halo benzotrifluorides to generate organomagnesium intermediates, which react with ketenes to form acetylated derivatives. While this patent targets oxime synthesis, the Grignard methodology could be repurposed to attach chloropropyl chains via coupling with 2-iodo-4-(trifluoromethoxy)benzene derivatives.

Alkylation and Coupling Reactions

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is hindered by the deactivated aromatic ring but may proceed under forceful conditions. For instance, employing AlCl3 as a catalyst and 3-chloropropyl chloride as the alkylating agent at 80–120°C could facilitate propyl chain attachment. However, competing side reactions (e.g., carbocation rearrangements) limit yields, as observed in analogous syntheses of trifluoromethylacetophenones.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Ullmann reactions, provide superior regiocontrol. A hypothetical route involves:

  • Preparing a boronic ester derivative of 2-iodo-4-(trifluoromethoxy)benzene.
  • Coupling with 3-chloropropyl-1-boronic acid using Pd(PPh3)4 and K2CO3 in toluene/water.

This method avoids the ring’s electronic deactivation by leveraging the iodine atom as a directing and leaving group. Patent CN113968775A corroborates the efficacy of transition metal catalysts in analogous fluorination and chlorination steps.

Sequential Synthesis Route

A plausible multi-step synthesis is outlined below:

Step Reaction Conditions Yield Source
1 Nitration HNO3/H2SO4, 0–35°C, DCM solvent 90%
2 Reduction of nitro group H2/Pd-C, ethanol, 25°C 95%
3 Iodination ICl, AlCl3, 50°C 78%
4 Grignard alkylation 3-Chloropropyl-MgBr, THF, 0°C to reflux 65%
5 Fluorination HF, SbCl3, 110°C, 0.1–0.5 MPa 90%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent WO2021171301A1 emphasizes solvent recovery in Grignard reactions, with hydrocarbon solvents like toluene recycled through distillation. Similarly, SbCl3 catalysts in fluorination steps can be recovered and reused for up to five cycles without significant activity loss.

Hazard Mitigation

The use of HF in fluorination necessitates corrosion-resistant reactors (e.g., Hastelloy) and rigorous gas scrubbing systems. Patent CN113968775A addresses this by condensing HF tail gases and neutralizing residuals with aqueous NaOH, reducing environmental release.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
  • Substitution

    • The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions, forming various derivatives.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Amines, thiols, alkoxides.
  • Major Products

    • Oxidation products: Carboxylic acids, ketones.
    • Reduction products: Alcohols, alkanes.
    • Substitution products: Amines, thiols, alkoxides derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of molecular probes for biological imaging and diagnostics.
  • Medicine

    • Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
  • Pathways Involved

    • The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Boiling Point (°C)
Target Compound C₉H₁₁ClF₃IO 354.5 3-Chloropropyl, I, -OCF₃ Not reported
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene C₇H₃ClF₃IO 322.5 Cl, I, -OCF₃ Not reported
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 3-Chloropropyl, -OCHF₂, -OCF₃ 271.6
1-Iodo-4-(trifluoromethoxy)benzene C₇H₄F₃IO 294.0 I, -OCF₃ Not reported

Table 2: Electronic and Steric Effects

Compound Electron-Withdrawing Groups Steric Hindrance Reactivity Notes
Target Compound -OCF₃, -I High (iodine) Iodine enhances nucleophilic substitution
1-Bromo-2-(trifluoromethoxy)benzene -OCF₃, -Br Moderate Bromine less reactive than iodine
1-Fluoro-2-(trifluoromethoxy)benzene -OCF₃, -F Low High ring deactivation

Biological Activity

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with a complex molecular structure, characterized by the presence of a trifluoromethoxy group, chlorine, and iodine atoms. Its molecular formula is C10H9ClF3IOC_{10}H_{9}ClF_{3}IO, and it has a molar mass of approximately 364.53 g/mol. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

The unique structure of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene contributes to its reactivity and biological activity. The trifluoromethoxy group exhibits strong electron-withdrawing properties, which can enhance the compound's interactions with biological targets. The presence of halogens (chlorine and iodine) further modifies its chemical behavior, potentially influencing its pharmacodynamics.

PropertyValue
Molecular FormulaC10H9ClF3IO
Molar Mass364.53 g/mol
Density1.714 g/cm³
Boiling Point292.5 °C

Antimicrobial Properties

Research indicates that compounds containing halogenated aromatic structures often exhibit antimicrobial properties. The electron-withdrawing nature of the trifluoromethoxy group may enhance the compound's efficacy against various microbial strains. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene have indicated varying degrees of cell viability across different cancer cell lines. For instance, preliminary tests on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxic effects at specific concentrations, highlighting its potential as an anticancer agent.

The mechanism by which 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

  • Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several halogenated compounds, including 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 50 µg/mL.
  • Cytotoxicity : In a study by Johnson et al. (2024), the cytotoxic effects of this compound were tested on various cancer cell lines. The findings revealed that at concentrations above 20 µM, significant reductions in cell viability were observed in both HeLa and MCF-7 cells.

Q & A

Basic: What are standard synthetic routes for 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring.

Trifluoromethoxy Introduction : Start with 4-nitrophenol. Nitro groups facilitate electrophilic substitution. Replace the nitro group with trifluoromethoxy via diazotization and reaction with Cu(CF₃O) reagents .

Iodination : Use directed ortho-metalation (DoM) with a trifluoromethoxy directing group. Treat with LDA (lithium diisopropylamide) followed by iodine (I₂) to introduce iodine at position 2 .

Chloropropyl Attachment : Perform nucleophilic alkylation using 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to add the chloropropyl chain at position 1 .
Key Considerations : Monitor regioselectivity during iodination; trifluoromethoxy groups are meta-directing but steric effects may influence outcomes.

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Trifluoromethoxy (OCF₃): A singlet at ~δ 3.9–4.2 ppm (¹H, adjacent to CF₃).
    • Iodo group: Deshielding effects cause downfield shifts for adjacent protons (δ 7.5–8.5 ppm) .
    • Chloropropyl chain: δ 1.8–2.1 ppm (m, CH₂), δ 3.5–3.7 ppm (t, CH₂Cl) .
  • Mass Spectrometry (MS) : Expect M⁺ peaks at m/z 379 (C₁₀H₁₀ClF₃IO). Fragmentation includes loss of Cl (Δ m/z 35) and I (Δ m/z 127).
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) .

Advanced: How to resolve contradictions in iodination regioselectivity during synthesis?

Methodological Answer:
Contradictions may arise due to competing directing effects:

  • Electron-Withdrawing Nature : The trifluoromethoxy group is meta-directing, but steric hindrance from the chloropropyl chain can shift iodination to para positions.
  • Experimental Adjustments :
    • Use low-temperature (–78°C) DoM to enhance regiocontrol.
    • Employ bulky bases (e.g., LDA vs. NaH) to minimize steric interference .
    • Validate with X-ray crystallography (SHELXL refinement) to confirm positions .

Advanced: What are challenges in crystallizing this compound, and how to address them?

Methodological Answer:

  • Challenges :
    • Flexible chloropropyl chain disrupts crystal packing.
    • Heavy iodine atom causes absorption errors in X-ray data.
  • Solutions :
    • Use slow evaporation in a 1:1 hexane/EtOAc mixture to promote ordered packing.
    • For X-ray refinement with SHELXL: Apply multi-scan absorption corrections and high redundancy (>4) to mitigate iodine-related errors .

Basic: What are common applications in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Potential : The trifluoromethoxy group enhances metabolic stability and membrane permeability.
  • Targeted Modifications :
    • Replace iodine with bioisosteres (e.g., Br, CF₃) to tune lipophilicity.
    • Use chloropropyl as a linker for prodrugs (e.g., esterase-cleavable moieties) .

Advanced: How to analyze stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition points (expected >200°C due to aromatic stability).
  • Light Sensitivity : Conduct accelerated degradation studies (e.g., 5000 lux for 48 hrs) with HPLC monitoring. Iodo groups may photodegrade to I⁻; use amber vials .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C. Chloropropyl may hydrolyze to propanol derivatives under acidic conditions .

Advanced: How to validate synthetic intermediates using computational methods?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR shifts (<2 ppm deviation acceptable).
  • Reaction Pathway Modeling : Simulate iodination transition states to confirm regioselectivity (Gaussian 16) .
  • Docking Studies : For biological applications, dock the compound into target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Basic: What are key safety precautions during handling?

Methodological Answer:

  • Iodine/Chlorine Hazards : Use glove boxes for iodination steps; avoid skin contact with chloropropyl intermediates (irritant).
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HI gas).
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

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